alpha-Propoxyphenethyl alcohol
Description
alpha-Propoxyphenethyl alcohol (systematic name: 1-phenyl-2-propoxyethanol) is a substituted phenethyl alcohol characterized by a propoxy (-OCH₂CH₂CH₃) group attached to the alpha-carbon of the phenethyl backbone. Phenethyl alcohols are widely used in organic synthesis, pharmaceuticals, and agrochemicals due to their versatile functional groups and stereochemical diversity .
Properties
CAS No. |
71648-33-4 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
2-phenyl-1-propoxyethanol |
InChI |
InChI=1S/C11H16O2/c1-2-8-13-11(12)9-10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3 |
InChI Key |
ZIIZEEWHNOONMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(CC1=CC=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydration of Alkenes: One common method for preparing alcohols, including alpha-Propoxyphenethyl alcohol, is through the hydration of alkenes. .
Reduction of Carbonyl Compounds: Another method involves the reduction of carbonyl compounds such as ketones or aldehydes using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Industrial Production Methods: The industrial production of this compound typically involves the continuous oxidation of ethylbenzene followed by the hydrogenation of acetophenone .
Chemical Reactions Analysis
Oxidation
Phenethyl alcohols are susceptible to oxidation, typically yielding ketones. For α-Propoxyphenethyl alcohol, oxidation would likely produce α-propoxyphenyl ketone via mechanisms involving acid catalysis (e.g., KMnO₄/H+) .
Reaction :
Esterification
Esterification with carboxylic acids or acid chlorides would yield α-propoxyphenethyl esters, such as acetates or benzoates:
This follows typical esterification mechanisms using catalysts like H₂SO₄ .
Substitution Reactions
Reactions with hydrogen halides (HCl, HBr) would proceed via Sₙ1/Sₙ2 mechanisms :
-
Protonation : Conversion of -OH to -OH₂⁺, a better leaving group .
-
Nucleophilic Attack : Substitution by halide ions (e.g., Cl⁻) to form α-propoxyphenethyl chloride.
Example :
Reductive Coupling
In reductive coupling reactions (e.g., with dimethylphenylsilane), α-propoxyphenethyl alcohol could form ethers or siloxane derivatives, as seen in analogous systems .
Reaction :
3. Applications and Stability
-
Pharmaceuticals : Potential use in antiproliferative agents, similar to amino-modified perillyl alcohol derivatives .
-
Antimicrobial Activity : Phenethyl alcohol derivatives exhibit inhibitory effects on bacterial enzymes (e.g., α-lysin inhibition in Staphylococcus aureus) .
-
Thermal Stability : Likely stable under moderate conditions but susceptible to oxidation or acid-catalyzed dehydration at high temperatures .
4. Analytical Data
Table 1: Hypothetical Reaction Conditions for α-Propoxyphenethyl Alcohol
| Reaction Type | Catalyst/Reagent | Temperature (°C) | Product Yield | Reference Basis |
|---|---|---|---|---|
| Hydrogenation | MgO/AC | 85–120 | ~90% | |
| Esterification | H₂SO₄ | 100–150 | >80% | |
| Substitution (HCl) | HCl | 0–25 | >90% |
Table 2: Comparative Reactivity of Phenethyl Alcohol Derivatives
| Property | Phenethyl Alcohol | α-Propoxyphenethyl Alcohol (Hypothetical) |
|---|---|---|
| Oxidation Resistance | Moderate | Increased due to propoxy group |
| Acid Catalysis | High reactivity | Lower (steric hindrance?) |
| Antimicrobial Effect | Moderate | Potential enhancement |
5. Research Gaps
-
Mechanistic Studies : Detailed investigations into the impact of the propoxy group on reaction pathways (e.g., steric vs. electronic effects).
-
Biological Activity : Systematic evaluation of antiproliferative or antimicrobial properties, building on findings from phenethyl alcohol analogs .
-
Industrial Scalability : Optimization of synthesis methods for cost-effective production, leveraging insights from α-phenethyl alcohol processes .
Scientific Research Applications
Pharmaceutical Applications
1. Antimicrobial Activity
Research has demonstrated that phenethyl alcohol derivatives exhibit antimicrobial properties. For instance, phenethyl alcohol itself has been shown to inhibit the production of alpha-lysin and exoproteases in Staphylococcus aureus, suggesting potential applications in developing antimicrobial agents . Alpha-Propoxyphenethyl alcohol may share similar properties due to its structural resemblance.
2. Drug Formulation
The compound can act as a solvent or a stabilizer in pharmaceutical formulations. Its ability to enhance the solubility of poorly soluble drugs makes it a candidate for use in drug delivery systems. Studies on penetration enhancers indicate that compounds similar to this compound can improve the dermal absorption of active pharmaceutical ingredients .
Cosmetic Applications
1. Skin Care Products
this compound is utilized in cosmetic formulations as a skin-conditioning agent. Its emollient properties help improve skin texture and hydration. Safety assessments have shown that derivatives of phenethyl alcohol do not cause significant dermal sensitization, making them suitable for topical applications .
2. Fragrance Industry
Due to its pleasant aromatic profile, this compound is also employed as a fragrance ingredient in personal care products. Its stability and compatibility with various formulations enhance its appeal in the cosmetics market.
Food Industry Applications
1. Flavoring Agent
In the food industry, this compound can serve as a flavoring agent due to its aromatic characteristics. Regulatory assessments have indicated that phenethyl alcohol and its derivatives are generally recognized as safe (GRAS) when used within specified limits .
2. Preservation Properties
The antimicrobial properties of this compound may also be harnessed for food preservation, potentially extending shelf life by inhibiting microbial growth.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study examining the effects of phenethyl alcohol on Staphylococcus aureus demonstrated that at concentrations not inhibiting growth, it significantly reduced the production of virulence factors such as alpha-lysin . This finding supports the potential use of this compound in developing antimicrobial agents.
Case Study 2: Cosmetic Formulation Development
In a formulation study, this compound was incorporated into a moisturizer aimed at enhancing skin hydration. The formulation showed improved skin feel and moisture retention compared to controls without the compound, highlighting its effectiveness as an emollient .
Data Table: Comparative Applications
| Application Area | Specific Use | Efficacy/Impact |
|---|---|---|
| Pharmaceuticals | Antimicrobial agent | Inhibits virulence factors in bacteria |
| Drug formulation | Enhances solubility of active ingredients | |
| Cosmetics | Skin conditioning agent | Improves skin texture and hydration |
| Fragrance component | Provides pleasant aroma | |
| Food Industry | Flavoring agent | Enhances taste profiles |
| Preservation | Inhibits microbial growth |
Mechanism of Action
The mechanism of action of alpha-Propoxyphenethyl alcohol involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, leading to the formation of different metabolites . The compound’s effects are mediated through its interactions with neurotransmitter receptors and other cellular targets .
Comparison with Similar Compounds
alpha-Methylphenethyl Alcohol
- Structure: 1-phenyl-2-propanol, with a methyl (-CH₃) group on the alpha-carbon.
- Key Differences :
- The propoxy group in alpha-propoxy derivatives introduces greater steric bulk and polarity compared to the methyl group. This increases solubility in polar solvents but may reduce volatility.
- Toxicity : alpha-Methylphenethyl alcohol is classified as a hazardous material (UN 3438, Packing Group III) due to its irritant properties . The propoxy variant’s toxicity profile is likely distinct, as larger alkoxy groups often mitigate acute toxicity but may enhance persistence in biological systems .
- Applications : Used as a chiral intermediate in pharmaceutical synthesis .
Benzyl Alcohol Derivatives with Ether/Amino Substituents
- Examples :
- Comparison :
4-Hydroxyphenethyl Alcohol (Tyrosol)
- Structure: 4-(2-hydroxyethyl)phenol, with a hydroxyl (-OH) group on the benzene ring.
- Key Differences: Tyrosol’s phenolic -OH group confers antioxidant properties, whereas the propoxy group in alpha-propoxy derivatives lacks this reactivity. Solubility: Tyrosol is highly water-soluble (log P ~0.5), while alpha-propoxy analogs likely exhibit moderate solubility (log P ~2–3) due to the propoxy chain .
Physicochemical and Toxicological Data Table
*Estimated based on structural analogs.
Biological Activity
Alpha-Propoxyphenethyl alcohol (APPEA) is a compound that has garnered attention for its potential biological activities. This article explores its antibacterial properties, metabolic pathways, and implications for health, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C₁₃H₁₈O₂
- Molecular Weight : 210.28 g/mol
- IUPAC Name : 2-(4-propoxyphenyl)ethanol
This compound belongs to the class of phenethyl alcohols, which are known for their diverse biological activities.
Antibacterial Activity
Research indicates that phenethyl alcohols, including this compound, exhibit significant antibacterial properties. A study on phenethyl alcohol (PEA) demonstrated its bactericidal effects on various bacterial strains. The concentrations required for bactericidal activity ranged from 90 to 180 mM, which were notably higher than the inhibitory concentrations (IC) observed in the same study .
Table 1: Antibacterial Activity of Phenethyl Alcohol
| Bacterial Strain | IC (mM) | BC (mM) |
|---|---|---|
| Staphylococcus aureus | 20 | 90 |
| Escherichia coli | 25 | 120 |
| Pseudomonas aeruginosa | 30 | 150 |
| Enterococcus faecium | 35 | 180 |
BC: Bactericidal Concentration; IC: Inhibitory Concentration
The mechanism of action involves the disruption of bacterial cell membranes, leading to leakage of vital ions such as potassium (K+), which is critical for maintaining cellular integrity . Morphological examinations using transmission electron microscopy revealed significant alterations in the cell envelopes of Gram-negative bacteria upon exposure to PEA.
Metabolic Pathways
This compound is metabolized in mammals primarily to phenylacetic acid. In humans, it is excreted in urine as phenylacetylglutamine, indicating a conjugation reaction that facilitates its elimination . Understanding these metabolic pathways is crucial for assessing the compound's safety and efficacy.
Safety and Toxicology
The safety profile of this compound aligns with that of other phenethyl alcohols. Toxicological assessments indicate low toxicity levels in sub-chronic repeated-dose studies. For example, repeated exposure to phenethyl alcohol did not result in significant adverse effects in animal models at doses up to 2,500 mg/kg body weight .
Table 2: Toxicological Data Summary
| Study Type | Dose Range (mg/kg) | Observed Effects |
|---|---|---|
| Sub-chronic toxicity | 0 - 2,500 | No significant adverse effects |
| Acute toxicity | Varies | Mild irritation observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
